2-(5-Bromo-2-chlorophenyl)-N-methylethanamine
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Overview
Description
2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Dehalogenated products
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-chlorophenyl)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone
- 5-Bromo-2-chlorobenzyl alcohol
- 5-Bromo-2-chlorophenol
Uniqueness
2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H11BrClN |
---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-6-8(10)2-3-9(7)11/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
QHYDRLHTNJHQNS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
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